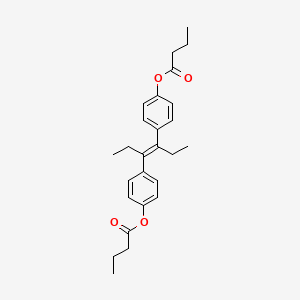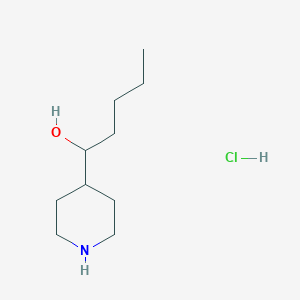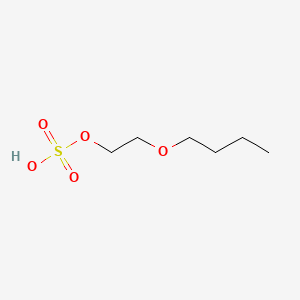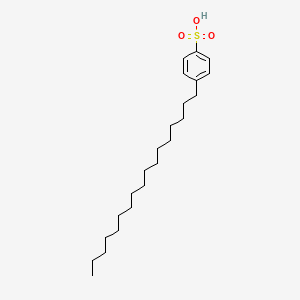
Benzenesulfonic acid, heptadecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, heptadecyl- is an organosulfur compound that belongs to the class of aromatic sulfonic acids. It is characterized by a benzene ring bonded to a sulfonic acid group (-SO3H) and a heptadecyl chain (C17H35). This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, heptadecyl- can be synthesized through the sulfonation of heptadecylbenzene using concentrated sulfuric acid. The reaction typically involves heating heptadecylbenzene with fuming sulfuric acid (oleum) to introduce the sulfonic acid group onto the benzene ring. The reaction conditions include maintaining a temperature range of 50-80°C and stirring the mixture for several hours to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of benzenesulfonic acid, heptadecyl- follows a similar sulfonation process but on a larger scale. The use of continuous reactors allows for efficient mixing and temperature control, ensuring high yields and consistent product quality. The final product is often purified through crystallization or distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, heptadecyl- undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides or sulfonamides.
Reduction: The compound can be reduced to form corresponding sulfinic acids or thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions
Oxidation: Reagents like chlorine or sulfuryl chloride are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and alkyl halides for alkylation.
Major Products Formed
Oxidation: Sulfonyl chlorides, sulfonamides.
Reduction: Sulfinic acids, thiols.
Substitution: Nitrobenzenes, halobenzenes, alkylbenzenes.
Applications De Recherche Scientifique
Benzenesulfonic acid, heptadecyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, heptadecyl- is primarily based on its surfactant properties. The heptadecyl chain interacts with hydrophobic surfaces, while the sulfonic acid group interacts with hydrophilic environments. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: Lacks the heptadecyl chain, making it less effective as a surfactant.
p-Toluenesulfonic acid: Contains a methyl group instead of a heptadecyl chain, resulting in different solubility and reactivity.
Dodecylbenzenesulfonic acid: Similar structure but with a shorter alkyl chain, affecting its surfactant properties.
Uniqueness
Benzenesulfonic acid, heptadecyl- is unique due to its long heptadecyl chain, which enhances its surfactant properties and makes it suitable for applications requiring strong emulsifying and solubilizing agents. Its ability to interact with both hydrophobic and hydrophilic environments sets it apart from other sulfonic acids.
Propriétés
Numéro CAS |
39735-13-2 |
|---|---|
Formule moléculaire |
C23H40O3S |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
4-heptadecylbenzenesulfonic acid |
InChI |
InChI=1S/C23H40O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-18-20-23(21-19-22)27(24,25)26/h18-21H,2-17H2,1H3,(H,24,25,26) |
Clé InChI |
YEXQTVXCDFZSCZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13779273.png)
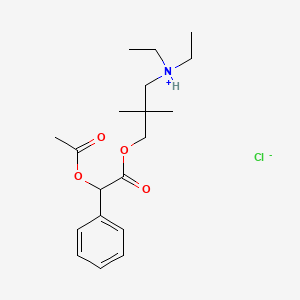
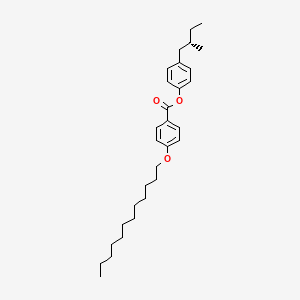
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride](/img/structure/B13779301.png)
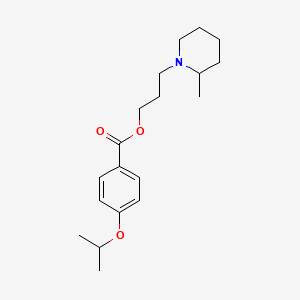
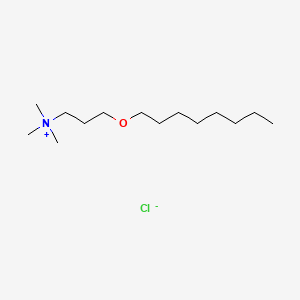


![Ethyl N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-(2-hydroxyethyl)-beta-alaninate](/img/structure/B13779314.png)
